1-Hexadecyl-2,3-dimethylbenzene
Description
1-Hexadecyl-2,3-dimethylbenzene is an alkyl-substituted aromatic compound characterized by a benzene ring with two methyl groups at the 2- and 3-positions and a long hexadecyl (C16) chain at the 1-position. This structure confers significant hydrophobicity, making the compound relevant in surfactant applications and materials science.
Key properties include:
- Hydrophobicity: The hexadecyl chain enhances lipophilicity, facilitating interactions with hydrophobic protein domains or polymer matrices .
- Potential Bioactivity: Structural analogs, such as 1H-indene derivatives with similar alkyl chains, exhibit binding affinities to bacterial receptor proteins (e.g., LasA, with binding energies of -7.5 kcal/mol), hinting at possible quorum-sensing inhibition roles .
Properties
CAS No. |
83803-58-1 |
|---|---|
Molecular Formula |
C24H42 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
1-hexadecyl-2,3-dimethylbenzene |
InChI |
InChI=1S/C24H42/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-24-21-18-19-22(2)23(24)3/h18-19,21H,4-17,20H2,1-3H3 |
InChI Key |
UHLXFCJOJNFYRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecyl-2,3-dimethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups into an aromatic ring. The reaction involves the use of an alkyl halide (such as hexadecyl chloride) and a Lewis acid catalyst (such as aluminum chloride, AlCl₃) to facilitate the alkylation of 2,3-dimethylbenzene (xylene).
Industrial Production Methods: In an industrial setting, the synthesis of 1-Hexadecyl-2,3-dimethylbenzene would likely involve large-scale Friedel-Crafts alkylation reactors, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecyl-2,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is further substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (such as palladium on carbon, Pd/C) can be used.
Substitution: Halogens (such as bromine, Br₂) or nitrating agents (such as nitric acid, HNO₃) can be used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems, leveraging its hydrophobic properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism by which 1-Hexadecyl-2,3-dimethylbenzene exerts its effects depends on its chemical interactions. For example, in electrophilic aromatic substitution reactions, the benzene ring’s π-electrons interact with electrophiles, forming a positively charged intermediate (arenium ion) that stabilizes through resonance before losing a proton to regenerate the aromatic system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl-Substituted Dimethylbenzenes
a. 2-Bromo-1,3-dimethylbenzene (CAS# 576-22-7) and 2-Fluoro-1,3-dimethylbenzene (CAS# 443-88-9)
- Water Solubility :
- 2-Bromo-1,3-dimethylbenzene: 0.10 mmol/L
- 2-Fluoro-1,3-dimethylbenzene: 0.46 mmol/L
These values highlight the inverse relationship between substituent size (bromine > fluorine) and solubility. 1-Hexadecyl-2,3-dimethylbenzene, with its bulky alkyl chain, is expected to exhibit even lower solubility.
- Biological Activity : Fluorinated derivatives potentiate GABAA receptors, whereas brominated analogs lack efficacy. The hexadecyl chain in the target compound may instead favor surfactant-like interactions over direct receptor modulation .
b. 1,4-Difluoro-2,3-dimethylbenzene
- Market Applications: Used in pharmaceuticals and agrochemicals due to fluorine's electronegativity and metabolic stability. In contrast, 1-hexadecyl-2,3-dimethylbenzene’s long alkyl chain positions it for use in detergents or polymer nanocomposites .
Ionic Liquids with Hexadecyl Chains
a. 1-Hexadecyl-2,3-dimethylimidazolium Bromide (CAS# 61546-11-0)
- Structure : Features a cationic imidazolium core with a hexadecyl chain and two methyl groups.
- Material Science Applications: Used in clay-polymer nanocomposites to achieve intercalated structures (e.g., XRD peak shift from 18.5 Å to 27.6 Å). The target compound, lacking ionic functionality, may instead act as a non-reactive plasticizer or surfactant in similar systems .
Nitro-Substituted Dimethylbenzenes
a. 2-Nitro-1,3-dimethylbenzene (CAS# 81-20-9)
Physicochemical and Functional Comparisons
Research Findings and Implications
- Biosurfactant Potential: The hexadecyl chain enables interactions with bacterial proteins (e.g., LasA), suggesting utility in anti-biofilm agents. This mirrors the activity of n-hexadecanoic acid (-7.9 kcal/mol binding to CviR) but differs in mechanism due to aromaticity .
- Material Compatibility: Unlike imidazolium-based ionic liquids, 1-hexadecyl-2,3-dimethylbenzene lacks charged moieties, limiting its role in ionic nanocomposites but enhancing compatibility with non-polar polymers .
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